molecular formula C13H20N2 B3150279 1-(1-Phenylethyl)-1,4-diazepane CAS No. 685892-10-8

1-(1-Phenylethyl)-1,4-diazepane

Cat. No.: B3150279
CAS No.: 685892-10-8
M. Wt: 204.31 g/mol
InChI Key: AXRZFZYEBYREDU-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)-1,4-diazepane is an organic compound belonging to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with 1,4-dibromobutane under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the bromine atoms, forming the diazepane ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylethyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into amines or alcohols.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted diazepanes depending on the nucleophile used.

Scientific Research Applications

1-(1-Phenylethyl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Comparison with Similar Compounds

1-(1-Phenylethyl)-1,4-diazepane can be compared with other similar compounds, such as:

    1-Phenylethylamine: A simpler compound with a similar phenylethyl group but lacking the diazepane ring.

    1,4-Diazepane: The parent compound without the phenylethyl group, used as a reference for studying the effects of the phenylethyl substitution.

    Benzodiazepines: A class of compounds with a benzene ring fused to a diazepane ring, known for their therapeutic properties.

Uniqueness: this compound is unique due to the presence of both the phenylethyl group and the diazepane ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1-phenylethyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12(13-6-3-2-4-7-13)15-10-5-8-14-9-11-15/h2-4,6-7,12,14H,5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRZFZYEBYREDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101255689
Record name Hexahydro-1-(1-phenylethyl)-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685892-10-8
Record name Hexahydro-1-(1-phenylethyl)-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685892-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1-(1-phenylethyl)-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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